Cinnarizine

Vertigo Vestibular disorders Clinical trial

Cinnarizine (CAS 298-57-7) is a diphenylpiperazine with unique multi-target pharmacology: preferential T-type over L-type Ca²⁺ channel blockade at physiological membrane potentials, combined with histamine H1, dopamine D2, and serotonin 5-HT2 receptor antagonism. This polypharmacological profile is absent in standard dihydropyridine calcium antagonists (e.g., nifedipine, nimodipine), rendering cinnarizine an irreplaceable research tool for vestibular vertigo, migraine prophylaxis, and T-type calcium channel electrophysiology studies. Its terminal half-life of ~23.6 h and accumulation factor of 2.79 with repeated BID dosing distinguish it from both shorter-acting and longer-acting calcium antagonists.

Molecular Formula C26H28N2
Molecular Weight 368.5 g/mol
CAS No. 298-57-7
Cat. No. B1669056
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCinnarizine
CAS298-57-7
Synonyms1-(Diphenylmethyl)-4-(3-phenyl-2-propenyl)piperazine
Cinarizina Inkey
Cinarizina Ratiopharm
Cinarizine
Cinazière
Cinna
Cinnarizin AL
Cinnarizin Ratiopharm
Cinnarizin Siegfried
cinnarizin von ct
Cinnarizin-ratiopharm
Cinnarizine
Cinnarizine L Tartrate
Cinnarizine L-Tartrate
Cinnarizine L-Tartrate (1:1)
Cinnarizine, (E)-Isomer
Cinnarizine, Dihydrochloride
Cinnipirine
Cisaken
Dihydrochloride Cinnarizine
Dimitronal
L-Tartrate, Cinnarizine
R 516
R-516
R516
Stugeron
Stugeron Forte
Von Ct, Cinnarizin
Molecular FormulaC26H28N2
Molecular Weight368.5 g/mol
Structural Identifiers
SMILESC1CN(CCN1CC=CC2=CC=CC=C2)C(C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C26H28N2/c1-4-11-23(12-5-1)13-10-18-27-19-21-28(22-20-27)26(24-14-6-2-7-15-24)25-16-8-3-9-17-25/h1-17,26H,18-22H2/b13-10+
InChIKeyDERZBLKQOCDDDZ-JLHYYAGUSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility750 mg/L (at 25 °C)
1.72e-03 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Cinnarizine CAS 298-57-7: Core Pharmacological Profile and Therapeutic Positioning


Cinnarizine (CAS 298-57-7) is a diphenylpiperazine calcium channel blocker with a multi-target pharmacological profile that distinguishes it from other calcium antagonists. It blocks both T-type and L-type voltage-gated calcium channels, with greater potency for T-type channels at normal diastolic membrane potentials [1]. Beyond calcium channel antagonism, cinnarizine possesses histamine H1 receptor antagonism, dopamine D1/D2 receptor antagonism, and anti-serotonin (5-HT2) effects [2]. This multi-target profile underpins its dual therapeutic application in vertigo/motion sickness and migraine prophylaxis, while also accounting for its potential to induce extrapyramidal adverse effects in susceptible populations [3].

Why Cinnarizine CAS 298-57-7 Cannot Be Interchanged with Other Calcium Channel Blockers


Substitution of cinnarizine with alternative calcium channel blockers in research or clinical formulations is pharmacologically invalid due to three principal differentiating factors. First, cinnarizine exhibits greater potency for T-type calcium channels than L-type channels at physiological membrane potentials, a property not shared by dihydropyridines like nifedipine and nimodipine, which preferentially block L-type channels [1]. Second, cinnarizine possesses a unique polypharmacology combining calcium channel blockade with H1, D2, and 5-HT2 receptor antagonism—a receptor-binding signature absent in agents such as nimodipine, nifedipine, verapamil, and diltiazem [2]. Third, the pharmacokinetic profile of cinnarizine, including its terminal half-life of approximately 23.6 hours and accumulation factor of 2.79 with repeated dosing, differs substantially from both shorter-acting calcium antagonists and the longer-acting flunarizine (which permits once-daily dosing) [3].

Cinnarizine CAS 298-57-7: Quantitative Differentiation Evidence for Scientific Procurement


Fixed Combination Cinnarizine 20 mg/Dimenhydrinate 40 mg Demonstrates Superior Efficacy to Betahistine 16 mg in Peripheral Vestibular Vertigo

In a prospective, multicenter, double-blind, randomized, non-inferiority clinical trial (n=306), the fixed combination of cinnarizine 20 mg plus dimenhydrinate 40 mg (administered three times daily) produced a statistically superior reduction in Mean Vertigo Score (MVS) compared to betahistine dihydrochloride 16 mg over 4 weeks of treatment [1]. The study demonstrated superiority of the cinnarizine-containing combination over betahistine monotherapy.

Vertigo Vestibular disorders Clinical trial

Cinnarizine Exhibits Preferential Blockade of T-Type Over L-Type Calcium Channels at Physiological Membrane Potentials

In guinea pig atrial myocytes, cinnarizine blocks T-type calcium channels more potently than L-type calcium channels when binding equilibrates at normal diastolic membrane potentials (approximately -90 mV) [1]. This preferential T-type channel blockade contrasts with dihydropyridine calcium antagonists (e.g., nifedipine, nimodipine), which primarily target L-type channels, and represents a distinguishing pharmacodynamic feature.

Calcium channel pharmacology Ion channel selectivity Cardiovascular research

Cinnarizine Displays 3- to 10-Fold Higher Binding Affinity in Skeletal Muscle Compared to Cerebral Cortex, Heart, and Ileum

Radioligand binding studies using [3H]nitrendipine revealed that diphenylalkylamine calcium channel antagonists, including cinnarizine, flunarizine, lidoflazine, and prenylamine, exhibit a 3- to 10-fold increase in binding affinity in skeletal muscle membranes relative to cerebral cortex, heart, and ileum [1]. In contrast, dihydropyridines (nifedipine, nimodipine, nisoldipine) demonstrate lower affinity in skeletal muscle compared to other tissues.

Radioligand binding Tissue selectivity Calcium channel pharmacology

Cinnarizine Terminal Half-Life of 23.6 Hours Enables Distinct Dosing Profile Versus Flunarizine and Dihydropyridines

In healthy volunteers following a single 75 mg oral dose, cinnarizine exhibits a terminal half-life of 23.6 ± 3.2 hours, with Cmax of 275 ± 36 ng/mL, Tmax of 3.0 ± 0.5 hours, and AUC0-∞ of 4437 ± 948 ng·h/mL [1]. With multiple dosing (75 mg BID for 15 days), cinnarizine accumulates with an observed accumulation factor of 2.79 ± 0.23, and steady-state AUC0-12 reaches 5074 ± 1021 ng·h/mL. This half-life is intermediate between shorter-acting dihydropyridines and the substantially longer-acting flunarizine (which permits once-daily dosing) [2].

Pharmacokinetics Drug metabolism Formulation development

Cinnarizine/Dimenhydrinate Fixed Combination Reduces Vertigo Attacks in Vestibular Migraine by 60.4% Versus 37.1% with Lifestyle Measures Alone

In an observational study of 22 patients with definite vestibular migraine, prophylactic treatment with the fixed combination of cinnarizine 20 mg and dimenhydrinate 40 mg (one tablet twice daily for 1 month, repeated three times with 1-month intervals) reduced mean vertigo attacks from 5.3 to 2.1 over 6 months (60.4% reduction, p < 0.0001), while a control group observing only lifestyle measures showed reduction from 3.5 to 2.2 (37.1% reduction) [1]. The proportion of patients achieving ≥50% reduction in vertigo attacks was 68% with the cinnarizine combination versus 18% with lifestyle measures alone.

Vestibular migraine Prophylaxis Observational study

Cinnarizine Displays Opposite Sympathetic Nerve Activity Modulation Versus Dihydropyridines in Feline Model

In experiments on cats, cinnarizine exhibited a diametrically opposite effect on sympathetic nerve activity compared to dihydropyridine calcium channel blockers (nimodipine, nifedipine), which increased sympathetic nerve activity attributable to central effects [1]. Additionally, among four calcium antagonists evaluated for cerebral blood flow effects, nifedipine produced the most pronounced increase, followed by nimodipine, flunarizine, and cinnarizine—indicating that cinnarizine exerts the least cerebral vasodilation among these agents in this model.

Sympathetic nervous system Cerebral blood flow Cardiovascular pharmacology

Evidence-Backed Application Scenarios for Cinnarizine CAS 298-57-7 in Research and Formulation


Clinical Trials Evaluating Superior Anti-Vertigo Efficacy Versus Betahistine

Investigators designing randomized controlled trials for peripheral vestibular vertigo should consider the fixed combination of cinnarizine 20 mg plus dimenhydrinate 40 mg as a superior comparator to betahistine 16 mg. As demonstrated in a multicenter non-inferiority trial (n=306), the cinnarizine combination achieved significantly greater MVS reduction (LSM difference -0.093, 95% CI -0.180 to -0.007, p=0.035) over 4 weeks [1]. This established superiority supports procurement of cinnarizine/dimenhydrinate fixed combination tablets for use as an active comparator or investigational agent in vestibular vertigo studies.

Pharmacological Studies Requiring Preferential T-Type Calcium Channel Blockade

Researchers investigating the physiological roles of T-type calcium channels should consider cinnarizine as a pharmacological tool compound. At normal diastolic membrane potentials (-90 mV), cinnarizine blocks T-type calcium channels more potently than L-type channels [1]. This preferential T-type activity distinguishes it from dihydropyridine calcium antagonists (e.g., nifedipine, nimodipine) which are primarily L-type selective. Procurement of cinnarizine is warranted for in vitro electrophysiology studies requiring T-type channel modulation with a well-characterized, clinically used compound.

Prophylactic Vestibular Migraine Research Requiring Validated Active Intervention

Studies examining prophylactic interventions for vestibular migraine should incorporate the fixed combination of cinnarizine 20 mg plus dimenhydrinate 40 mg based on established efficacy data. An observational study demonstrated a 60.4% reduction in vertigo attack frequency (from 5.3 to 2.1 attacks/6 months, p<0.0001) with 68% of patients achieving ≥50% reduction, compared to only 18% with lifestyle measures alone [1]. This evidence base supports the procurement of cinnarizine/dimenhydrinate combination products as a benchmark prophylactic intervention in vestibular migraine research protocols.

Comparative Pharmacokinetic Studies of Calcium Channel Blocker Half-Life and Dosing Optimization

Pharmacokinetic research comparing calcium channel blocker elimination profiles should include cinnarizine as a representative of the diphenylpiperazine class with a distinct half-life profile. Cinnarizine exhibits a terminal half-life of 23.6 ± 3.2 hours and an accumulation factor of 2.79 ± 0.23 with BID dosing [1], which is intermediate between shorter-acting dihydropyridines and the very long-acting flunarizine . This pharmacokinetic signature makes cinnarizine a valuable comparator for studies examining the relationship between elimination half-life, accumulation, and therapeutic dosing regimens.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cinnarizine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.